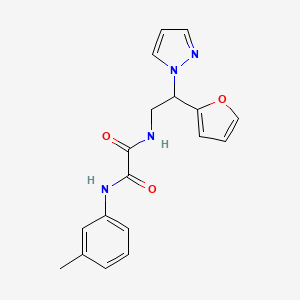
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide” is a complex organic compound. It likely contains an indazole core, which is a type of nitrogen-containing heterocycle, and an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including acylation, sulfonylation, and reduction .Molecular Structure Analysis
The molecular structure of this compound would likely include an indazole ring, an amide group, and a substituted phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as reduction, acylation, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties such as solid state at room temperature and specific melting points .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis and Development
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide: is a crucial raw material and intermediate in the synthesis of various drug candidates. Its unique structure makes it a valuable component in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes within the body. The compound’s ability to interact with different biological pathways allows for the exploration of novel treatments for diseases .
Pharmacological Research: Study of Bioactive Compounds
This compound is used in pharmacological research to study the interaction of bioactive compounds with biological systems. By modifying the compound, researchers can observe changes in pharmacokinetics and pharmacodynamics, which is essential for understanding the drug’s behavior in the body and optimizing its efficacy and safety profile .
Chemical Biology: Molecular Probing
In chemical biology, EN300-7543995 serves as a molecular probe to investigate cellular processes. It can be tagged with fluorescent markers or other reporter groups to visualize and track the compound’s movement and interaction within cells, providing insights into cellular mechanisms and pathways .
Biochemistry: Enzyme Inhibition Studies
The compound is often used in biochemistry for enzyme inhibition studies. Its structure allows it to bind to the active sites of certain enzymes, inhibiting their function. This is particularly useful in the study of disease states where enzyme activity is dysregulated, and potential therapeutic inhibitors are being tested .
Analytical Chemistry: Calibration Standards
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide: can be used as a calibration standard in analytical chemistry. Due to its well-defined structure and properties, it helps in the calibration of analytical instruments like HPLC and mass spectrometers, ensuring accurate measurement of other compounds .
Material Science: Organic Electronic Materials
The electronic properties of EN300-7543995 make it a candidate for use in organic electronic materials. Its potential as a semiconductor or conductor in organic light-emitting diodes (OLEDs) and other electronic devices is an area of ongoing research, aiming to develop more efficient and flexible electronic components .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-amino-3-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-9-11(7-8-13(10)17)18-16(21)15-12-5-3-4-6-14(12)20(2)19-15/h3-9H,17H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPSZSLCDXQUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-3-methylphenyl)-1-methylindazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

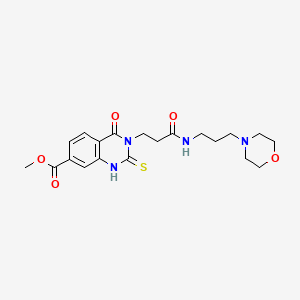
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2990039.png)
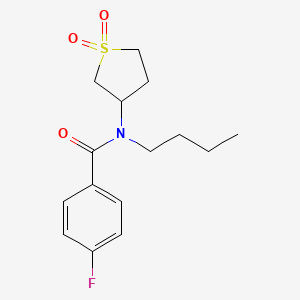
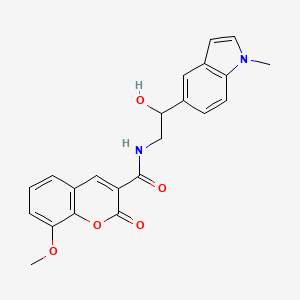

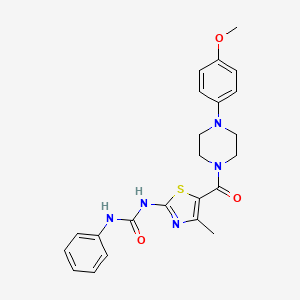
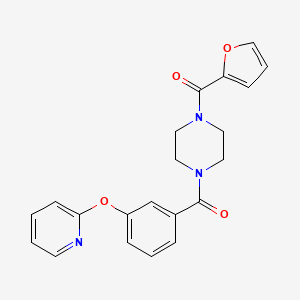
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)
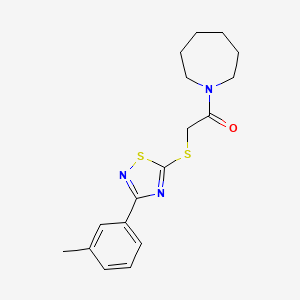

![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
